molecular formula C16H26N4O2 B2837742 tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233951-94-4

tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate

Cat. No.: B2837742
CAS No.: 1233951-94-4
M. Wt: 306.41
InChI Key: WLHTUAVMBLSSFH-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H24N4O2 . It is also known as "4- (5-Amino-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3, (H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 292.38 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis involves several steps, including nucleophilic substitution and oxidation reactions, aiming to develop effective drugs to overcome resistance in cancer treatment. The pathway targets the PI3K/AKT/mTOR pathway, essential for cell growth and survival, making it a significant target for anticancer therapeutics (Zhang et al., 2018).

Molecular Synthesis and Characterization

The synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involve condensation reactions that yield products with potential antibacterial and anthelmintic activities. These compounds are characterized using techniques like LCMS, NMR, and single-crystal XRD, providing insights into their structural properties and potential biological activities (Sanjeevarayappa et al., 2015).

Catalytic Activity in Acylation Chemistry

Polymethacrylates containing a 4-amino-pyridyl derivative show significant catalytic activity in acylation chemistry, with self-activation effects observed due to neighboring group influences. These catalysts are synthesized and evaluated for their performance in forming tert-butyl acetate from tert-butanol and acetic anhydride. The study emphasizes the role of such compounds in facilitating chemical reactions with high efficiency and potential applications in industrial chemistry (Mennenga et al., 2015).

Building Blocks for Drug Synthesis

Compounds like tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates serve as building blocks for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives have applications in developing drugs for various conditions, highlighting the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthesizing complex molecules with specific stereochemical configurations (Marin et al., 2004).

Mechanism of Action

Mode of Action

The presence of the aminopyridine and piperidine functional groups suggest potential interactions with various enzymes and receptors .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

The action, efficacy, and stability of “tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound should be stored in a dark place, sealed, and at a temperature of 28°C .

Safety and Hazards

The compound has several hazard statements: H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

The future directions for this compound are not specified in the search results. Its use may depend on the specific needs of the researcher or industry. It could potentially be used in the development of new chemical syntheses or products .

Properties

IUPAC Name

tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHTUAVMBLSSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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